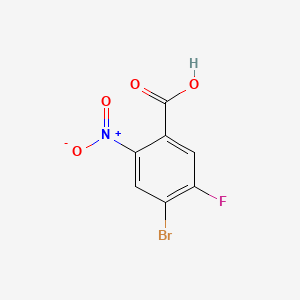

4-Bromo-5-fluoro-2-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-4-2-6(10(13)14)3(7(11)12)1-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVCMOJSPCGLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652029 | |

| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020717-99-0 | |

| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020717-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020717-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Utilization of 4-Bromo-5-fluoro-2-nitrobenzoic Acid in Heterocyclic Synthesis

[1]

Executive Summary

This compound (CAS: 1020717-99-0 ) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies in its orthogonal reactivity : it possesses four distinct functional handles—a carboxylic acid, a nitro group, a fluorine atom, and a bromine atom—each activatable under specific, non-interfering conditions.[1]

For researchers in oncology and infectious disease, this compound is not merely a reagent but a branching point.[1] It serves as a critical precursor for quinazolines (EGFR inhibitors), benzimidazoles , and dihydroquinazolinones .[1] Its substitution pattern allows for the sequential introduction of diverse chemical space, making it ideal for Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Profile

Understanding the physical baseline is crucial for assay development and solubility optimization.[1]

| Property | Value | Technical Note |

| CAS Number | 1020717-99-0 | Verified identifier for procurement. |

| Molecular Formula | C₇H₃BrFNO₄ | High halogen content increases lipophilicity (LogP).[1] |

| Molecular Weight | 264.00 g/mol | Ideal for fragment-based libraries (Rule of 3 compliant).[1] |

| Appearance | Pale yellow to off-white solid | Coloration derives from the nitro-aromatic chromophore.[1] |

| Solubility | DMSO, DMF, MeOH, THF | Poor aqueous solubility; requires polar aprotic solvents for SNAr.[1] |

| pKa (Predicted) | ~2.1 – 2.5 | Significantly more acidic than benzoic acid (4.[1]2) due to the electron-withdrawing -NO₂ and -F groups.[1] |

| H-Bond Donors/Acceptors | 1 / 5 | High acceptor count aids in crystal packing and receptor binding.[1] |

Reactivity & Mechanistic Topology

The core value of this molecule is its regioselective activation .[1] The electronic environment of the benzene ring is heavily distorted by the electron-withdrawing groups (EWG), creating a predictable hierarchy of reactivity.[1]

The Reactivity Map

The following diagram illustrates the four distinct "zones" of reaction, ranked by activation energy.

Figure 1: Reactivity topology showing the hierarchy of functionalization. The C5-Fluorine is the most labile site due to the para-nitro activation.[1]

Mechanism: Regioselective SNAr

The C5-Fluorine is the primary site of attack.[1]

-

Why? The fluorine atom is located para to the Nitro group (C2) and meta to the Carboxylic acid (C1).[1]

-

Electronic Effect: The Nitro group is a strong resonance withdrawer.[1] It stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack at the para position (C5).[1]

-

Selectivity: The Bromine at C4 is meta to the Nitro group.[1] While Bromine is a good leaving group, the lack of resonance activation at C4 renders it inert to mild SNAr conditions, ensuring that nucleophiles selectively displace the Fluorine.

Experimental Protocols

Protocol A: SNAr Displacement (Library Generation)

Objective: To introduce amine diversity at the C5 position.

-

Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF or DMAc (0.2 M).

-

Note: Avoid protic solvents (MeOH/EtOH) if using strong alkoxides to prevent etherification byproducts.[1]

-

-

Base Addition: Add DIPEA (Diisopropylethylamine, 2.5 eq).[1]

-

Visual Check: The solution should remain clear or turn slightly deeper yellow.[1]

-

-

Nucleophile Addition: Add the primary or secondary amine (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup: Pour into ice-water containing 1N HCl. The product usually precipitates as a bright yellow/orange solid (due to the amino-nitro conjugation).[1]

Protocol B: Quinazolinone Cyclization

Objective: To fuse the ring system for kinase inhibitor scaffolds.

-

Reduction: Treat the SNAr product (from Protocol A) with Fe powder/NH₄Cl in EtOH/Water or H₂/Pd-C.

-

Endpoint: Disappearance of the yellow nitro color; appearance of a fluorescent amine spot on TLC.[1]

-

-

Cyclization: React the resulting anthranilic acid intermediate with Formamidine Acetate (for quinazolinone) or Urea (for quinazolinedione) in refluxing 2-methoxyethanol.[1]

Key Applications in Medicinal Chemistry

This scaffold is ubiquitous in the synthesis of Type I and Type II Kinase Inhibitors .[1]

EGFR and HER2 Inhibitors

The 4-bromo position is strategically placed to access the "solvent front" or "hinge binder" regions of a kinase pocket.[1]

-

Workflow:

Synthesis Workflow Diagram

The following DOT diagram visualizes the transformation from raw material to drug candidate.

Figure 2: Step-wise synthesis of a quinazolinone kinase inhibitor using the 4-bromo-5-fluoro scaffold.

Handling & Safety (E-E-A-T)

As a nitro-aromatic halide, this compound presents specific hazards that must be managed.

-

Skin/Eye Irritant: The compound is a potent sensitizer.[1] The benzylic-like halides (though this is aryl) and nitro groups can cause severe dermatitis.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Thermal Stability: Nitro-benzoic acids can be shock-sensitive if heated to dryness in the presence of metals or strong bases.[1] Always dry the solid under vacuum at moderate temperatures (<50°C).[1]

-

Waste Disposal: Do not mix with strong oxidizers.[1] Dispose of in the halogenated organic waste stream.[1]

References

-

PubChem. (2025).[1][2] this compound (CID 29919248).[1][2] National Library of Medicine.[1] [Link][1]

-

Sambiagio, C., et al. (2014).[1][3][4] Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Reviews. (Contextual citation for Ullmann/SNAr chemistry on halo-benzoic acids).

-

International Union of Crystallography. (2024).[1] Crystal structure of 4-fluoro-2-(phenylamino)benzoic acid derivatives. (Demonstrates the structural propensity of 2-nitro/amino benzoic acids to form dimers). [Link]

Sources

An In-depth Technical Guide to 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1020717-99-0)

This guide provides a comprehensive technical overview of 4-Bromo-5-fluoro-2-nitrobenzoic acid, a key building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, a proposed synthetic route with detailed mechanistic insights, and its strategic application in the synthesis of advanced pharmaceutical intermediates.

Introduction: A Strategically Substituted Aromatic Building Block

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing groups (nitro and fluoro) and a reactive bromo substituent makes it a highly valuable intermediate in organic synthesis. The strategic placement of these functionalities allows for selective chemical transformations, making it a sought-after precursor in the construction of complex molecular architectures, particularly in the development of novel therapeutics. This guide will provide a detailed exploration of its synthesis, properties, and applications, with a focus on the underlying chemical principles that govern its reactivity.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in a laboratory setting. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1020717-99-0 | [1] |

| Molecular Formula | C₇H₃BrFNO₄ | [1] |

| Molecular Weight | 264.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to light yellow crystalline powder (predicted) | |

| Melting Point | Not available (likely >150 °C based on analogs) | |

| Boiling Point | 367.6 ± 42.0 °C at 760 mmHg (predicted) | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. |

Safety and Handling:

As with any nitroaromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. The compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data aggregated from multiple sources for related compounds.

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The retrosynthetic analysis for the proposed synthesis is straightforward, involving the disconnection of the nitro group to reveal the precursor, 4-bromo-5-fluorobenzoic acid.

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocol: Nitration of 4-Bromo-5-fluorobenzoic Acid

This protocol is based on standard procedures for the nitration of deactivated benzoic acids. The reaction conditions are chosen to favor the introduction of the nitro group at the C2 position, which is activated by the ortho-para directing, yet deactivating, bromine and fluorine atoms, and strongly influenced by the meta-directing carboxylic acid group.

Experimental Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluorobenzoic acid (1.0 eq). Carefully add concentrated sulfuric acid (98%, ~5 mL per gram of starting material) and stir until all the solid has dissolved. Cool the flask in an ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (70%, 1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative, ensuring the internal temperature does not exceed 10 °C. The addition should take approximately 30-60 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the desired this compound as a crystalline solid.

Mechanistic Considerations and Regioselectivity

The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The carboxylic acid group is a meta-director and a strong deactivator. The bromine and fluorine atoms are ortho-, para- directors but are also deactivating. The nitration will preferentially occur at the position most activated (or least deactivated) and sterically accessible. In this case, the C2 position is ortho to the activating (in a relative sense) fluorine and meta to the deactivating carboxylic acid, making it the most likely site for electrophilic attack by the nitronium ion (NO₂⁺).

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Predicted Spectroscopic Data:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~8.1-8.3 (d, 1H, Ar-H)

-

δ ~7.8-8.0 (d, 1H, Ar-H)

-

The exact chemical shifts and coupling constants will be influenced by the electronic environment created by the substituents. The proton ortho to the nitro group is expected to be the most downfield.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Signals are expected in the aromatic region (~110-160 ppm) and for the carboxylic acid carbon (~165 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

-

-

¹⁹F NMR (376 MHz, DMSO-d₆):

-

A single resonance is expected, with its chemical shift being characteristic of a fluorine atom on a polysubstituted benzene ring.

-

-

Mass Spectrometry (ESI-MS):

-

m/z calculated for C₇H₃BrFNO₄ [M-H]⁻: 261.91. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹), and C-Br and C-F stretches in the fingerprint region.

-

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in drug discovery. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom, activated by the ortho nitro group, is susceptible to SₙAr reactions, allowing for the introduction of various nucleophiles.

-

Suzuki and other Cross-Coupling Reactions: The bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which can then be further functionalized, for example, through amide bond formation or diazotization.

-

Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides for further synthetic manipulations.

A key application of this building block is in the synthesis of quinolone and fluoroquinolone antibiotics. The core structure of these antibacterial agents often features a substituted aromatic ring, and intermediates like this compound provide a convenient starting point for their construction.

Illustrative Reaction Scheme:

Caption: A generalized synthetic pathway from this compound to a fluoroquinolone core structure.

Conclusion

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Homework.Study.com. (n.d.). What is the major product in nitration of 4 Bromo benzoic acid?. Retrieved from [Link]

-

Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

-

Křupková, S., Funk, P., Soural, M., & Hlaváč, J. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. ACS combinatorial science, 15(1), 20–28. Retrieved from [Link]

Sources

Foreword: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Molecular Structure of 4-Bromo-5-fluoro-2-nitrobenzoic acid

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic value of a molecular scaffold is defined by its functional group tolerance, predictable reactivity, and potential for diversification. This compound is a quintessential example of such a high-value building block. Its architecture, featuring a strategically substituted benzene ring, offers a confluence of reactive sites and modulating electronic effects. The presence of ortho-nitro and para-bromo substituents to the carboxylic acid, along with a meta-fluoro group, creates a unique electronic and steric environment. This guide provides an in-depth exploration of its molecular structure, moving from fundamental properties to the nuanced analytical techniques required for its definitive characterization, thereby offering researchers and drug development professionals a comprehensive understanding of this versatile compound.

Core Chemical Identity and Physicochemical Landscape

A molecule's utility begins with its fundamental properties. For this compound, the interplay between its electron-withdrawing groups (-NO₂, -Br, -F) and the acidic carboxylic acid moiety governs its physical behavior and chemical reactivity.

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1020717-99-0 | PubChem[1] |

| Molecular Formula | C₇H₃BrFNO₄ | PubChem[1] |

| Molecular Weight | 264.00 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)Br)[O-])C(=O)O | PubChem[1] |

| InChI Key | JZVCMOJSPCGLTC-UHFFFAOYSA-N | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 5 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 83.1 Ų | PubChem[1] |

| Solubility | Typically soluble in organic solvents, with limited water solubility.[2] | CymitQuimica[2] |

The strong electron-withdrawing nature of the nitro group, fluorine, and bromine atoms significantly increases the acidity of the carboxylic acid group by stabilizing the conjugate base (carboxylate anion). This electronic profile is also a primary driver of the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Elucidating the Molecular Architecture: A Multi-Technique Approach

Confirming the precise molecular structure of a compound like this compound is not a single-step process. It requires the convergence of data from multiple analytical techniques. The causality behind selecting this suite of methods is to create a self-validating system where each technique corroborates the others, leading to an unambiguous structural assignment.

Spectroscopic Characterization Workflow

The logical flow for structural verification begins with mass spectrometry to confirm the mass and elemental composition, followed by IR spectroscopy to identify key functional groups, and finally, NMR spectroscopy to map the precise connectivity of the atoms.

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Expertise & Experience: The first question in structural analysis is "What is its mass?". High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula. For this compound, the presence of bromine is a key diagnostic feature.

Protocol Insights:

-

Expected Molecular Ion ([M-H]⁻): In negative ion mode ESI-MS, the expected exact mass for the deprotonated molecule (C₇H₂BrFNO₄⁻) is approximately 261.9152 Da.

-

The Bromine Isotope Pattern: A critical self-validating feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity separated by approximately 2 Da (e.g., the M⁻ and M⁻+2 peaks), which is a definitive indicator of a monobrominated compound.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for identifying the functional groups present. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Protocol Insights: A standard protocol involves acquiring a spectrum using an ATR-FTIR spectrometer. The sample is analyzed neat as a solid powder.

Table 2: Expected IR Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| Carboxylic Acid | C=O stretch | 1700-1725 | Conjugation with the aromatic ring and electron-withdrawing groups slightly shifts this value. |

| Nitro Group | N-O asymmetric stretch | 1520-1560 | Strong absorption typical for aromatic nitro compounds. |

| Nitro Group | N-O symmetric stretch | 1340-1370 | Another strong, characteristic absorption. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple bands indicating the aromatic core. |

| Aryl-Halogen | C-F stretch | 1200-1280 | Strong absorption confirming the C-F bond. |

| Aryl-Halogen | C-Br stretch | 500-650 | Found in the fingerprint region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the detailed connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for an unequivocal assignment.

Protocol Insights: The sample would be dissolved in a deuterated solvent like DMSO-d₆. The carboxylic acid proton is often broad and may exchange with residual water; its observation is solvent-dependent.

-

¹H NMR: The aromatic region is of primary interest. We expect two signals, each corresponding to one proton on the benzene ring.

-

H-3: This proton is ortho to the -COOH and -NO₂ groups. It will appear as a doublet, split by the meta-coupling to H-6. Due to the strong deshielding from the adjacent nitro group, it is expected to be the most downfield aromatic proton.

-

H-6: This proton is ortho to the -F and meta to the -Br. It will appear as a doublet, split by the meta-coupling to H-3. The coupling to the adjacent fluorine atom (ortho ¹H-¹⁹F coupling) will further split this signal into a doublet of doublets.

-

-

¹³C NMR: Seven distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents. The carboxyl carbon (C=O) will be the most downfield signal (~165 ppm). The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant, while other carbons will show smaller two- or three-bond couplings.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of one fluorine environment. The chemical shift provides information about the electronic environment of the fluorine atom.

Synthesis, Reactivity, and Application Potential

The molecular structure directly dictates the compound's synthetic accessibility and its subsequent reactions.

Retrosynthetic Analysis and Plausible Synthesis

A common strategy for synthesizing polysubstituted benzoic acids involves electrophilic aromatic substitution on a less substituted precursor. A plausible route is the nitration of 4-bromo-5-fluorobenzoic acid.[3]

Experimental Protocol: Nitration of 4-Bromo-5-fluorobenzoic acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 4-bromo-5-fluorobenzoic acid (1.0 eq) to concentrated sulfuric acid.

-

Nitration: While maintaining the temperature below 10 °C, add a nitrating mixture (fuming nitric acid in concentrated sulfuric acid) dropwise over 30 minutes. The nitro group is directed to the C2 position, activated by the carboxylic acid group and ortho/para to the halogen directors, but sterically favored away from the bromine.

-

Reaction Monitoring: Stir the reaction mixture at low temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out of the aqueous solution.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity Profile

The molecule's functionality makes it a versatile intermediate. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, opening up a vast array of subsequent derivatization chemistries, such as diazotization or amide coupling. The aromatic halogens can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution, with the fluorine atom being particularly susceptible to displacement by strong nucleophiles.

Caption: Major reactive sites and potential transformations.

This multifunctional reactivity is precisely why such compounds are valuable in drug discovery, allowing chemists to build complex molecules and explore chemical space efficiently.[4][5] Fluorinated building blocks are often used to synthesize APIs, fluorescent probes, and peptidomimetics.[5][6]

Safety and Handling

Trustworthiness: A complete technical profile must include safety information. Based on aggregated GHS data, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1] Some suppliers indicate it may be harmful if swallowed.[1]

-

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid generating dust.[8]

Conclusion

This compound is more than just a collection of atoms; it is a carefully designed synthetic tool. Its molecular structure, characterized by a dense arrangement of electronically influential functional groups, provides a platform for complex molecular engineering. A thorough understanding of its structure, confirmed through a logical and self-validating analytical workflow (MS, IR, and multi-nuclear NMR), is paramount for its effective use. This guide provides the foundational knowledge for researchers to confidently employ this versatile building block in the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.

-

This compound | C7H3BrFNO4 | CID 29919248 . PubChem. Available from: [Link]

-

Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Aldehydes, Ketones and Carboxylic Acids . NCERT. Available from: [Link]

-

Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451 . PubChem. Available from: [Link]

-

4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 . PubChem. Available from: [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials . MDPI. Available from: [Link]

-

4,5-Difluoro-2-nitrobenzoic acid . SpectraBase. Available from: [Link]

-

What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? . Quora. Available from: [Link]

-

Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid . Cole-Parmer. Available from: [Link]

-

4-Fluoro-2-(phenylamino)benzoic acid . National Institutes of Health (NIH). Available from: [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.

-

Safety Data Sheet: 4-Nitrobenzoic acid . Carl ROTH. Available from: [Link]

Sources

- 1. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 16426-64-5: 2-bromo-4-Nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. innospk.com [innospk.com]

- 6. ossila.com [ossila.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

Technical Guide: Synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic Acid

The following technical guide details the synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS: 1020717-99-0). This intermediate is critical in the development of next-generation fluoroquinolone antibiotics and heterocyclic APIs.

The synthesis strategy is selected based on regiochemical fidelity . Direct nitration of the benzoic acid precursor yields the incorrect isomer due to the meta-directing nature of the carboxyl group. Therefore, this protocol utilizes a "Nitration-First, Oxidation-Last" approach starting from the toluene derivative, leveraging the ortho-para directing effects of the methyl group to secure the nitro functionality at the correct position.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound CAS: 1020717-99-0 Formula: C₇H₃BrFNO₄ Molecular Weight: 264.01 g/mol [1][2]

Retrosynthetic Logic

The synthesis poses a regioselectivity challenge.[3] The target requires the nitro group at the C2 position relative to the carboxyl group.

-

Route A (Rejected): Nitration of 4-bromo-3-fluorobenzoic acid.

-

Route B (Selected): Nitration of 4-bromo-3-fluorotoluene followed by Oxidation.

-

Mechanism:[4][5][6] The methyl group (-CH₃) is an ortho-para director. In 4-bromo-3-fluorotoluene, the methyl group (C1) and fluorine (C3) cooperatively activate position C6 (ortho to Methyl, para to Fluorine). Position C2 is sterically hindered (sandwiched between Methyl and Fluorine).

-

Result: Yields 4-bromo-5-fluoro-2-nitrotoluene (correct substitution pattern), which is then oxidized to the target acid.

-

Pathway Visualization

Figure 1: Regioselective synthesis pathway ensuring correct nitro-placement via toluene intermediate.

Detailed Experimental Protocol

Stage 1: Bromination of 3-Fluorotoluene

Objective: Selectively introduce bromine para to the fluorine atom. Reaction Type: Electrophilic Aromatic Substitution (Bromination).

| Parameter | Specification |

| Substrate | 3-Fluorotoluene (CAS 352-70-5) |

| Reagent | Bromine (Br₂), Iron powder (Fe) or FeBr₃ catalyst |

| Solvent | Dichloromethane (DCM) or Neat |

| Temperature | 0°C to 20°C |

| Yield Target | 85-90% |

Protocol:

-

Charge a reactor with 3-fluorotoluene (1.0 eq) and Fe powder (0.05 eq) in DCM.

-

Cool the mixture to 0–5°C.

-

Add Bromine (1.05 eq) dropwise over 2 hours. Note: Control addition rate to maintain temperature <10°C to minimize polysubstitution.

-

Stir at room temperature for 4 hours. Monitor by GC/HPLC. The major isomer formed is 4-bromo-3-fluorotoluene due to the strong para-directing effect of the fluorine atom and steric compatibility.

-

Quench: Add aqueous sodium bisulfite (NaHSO₃) to neutralize excess bromine.

-

Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Distillation under reduced pressure (if necessary) to remove trace 2-bromo isomer.

Stage 2: Nitration of 4-Bromo-3-fluorotoluene

Objective: Introduce the nitro group. Critical Mechanism: The Methyl group directs ortho/para. The Para position (relative to Me) is blocked by Bromine. The Ortho positions are C2 and C6. C2 is sterically crowded (between Me and F). C6 is accessible and activated (Ortho to Me, Para to F).

| Parameter | Specification |

| Substrate | 4-Bromo-3-fluorotoluene |

| Reagent | Fuming Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄) |

| Solvent | None (Acid solvent system) |

| Temperature | -10°C to 5°C |

| Yield Target | 75-80% |

Protocol:

-

Prepare a mixed acid solution: Add HNO₃ (1.1 eq) to H₂SO₄ (3.0 eq) at 0°C.

-

Add 4-bromo-3-fluorotoluene dropwise to the acid mixture, maintaining internal temperature between -5°C and 0°C. Caution: Highly exothermic.

-

Stir for 2–3 hours at 0°C.

-

Quench: Pour the reaction mixture onto crushed ice/water. The product, 4-bromo-5-fluoro-2-nitrotoluene , will precipitate as a solid.

-

Isolation: Filter the solid. Wash thoroughly with cold water to remove acid traces.

-

Purification: Recrystallization from Ethanol/Water ensures removal of any minor isomers.

Stage 3: Oxidation to Carboxylic Acid

Objective: Convert the methyl group to a carboxylic acid without affecting the nitro or halogen substituents.

| Parameter | Specification |

| Substrate | 4-Bromo-5-fluoro-2-nitrotoluene |

| Reagent | Potassium Permanganate (KMnO₄) |

| Solvent | Pyridine/Water (1:2) or t-Butanol/Water |

| Temperature | 90°C (Reflux) |

| Yield Target | 65-75% |

Protocol:

-

Suspend 4-bromo-5-fluoro-2-nitrotoluene (1.0 eq) in a mixture of Pyridine and Water.

-

Heat to 80°C.

-

Add KMnO₄ (3.0–4.0 eq) portion-wise over 1 hour. Note: Vigorous reflux may occur.

-

Reflux for 6–12 hours until the starting material is consumed (TLC control).

-

Workup: Filter the hot mixture through a Celite pad to remove MnO₂ precipitate. Wash the pad with hot water.

-

Isolation: Concentrate the filtrate to remove pyridine (or use azeotropic distillation).

-

Acidify the aqueous residue with 6N HCl to pH 1–2. The target This compound will precipitate as a white/off-white solid.

-

Filter, wash with water, and dry under vacuum at 50°C.

Quality Control & Characterization

To ensure the integrity of the synthesized material for drug development applications, the following analytical parameters must be met:

| Test | Acceptance Criteria | Method |

| Appearance | White to light yellow crystalline powder | Visual |

| Purity | ≥ 98.0% | HPLC (C18, ACN/Water gradient) |

| Structure Identity | Consistent with structure | ¹H-NMR (DMSO-d₆), MS |

| Isomer Content | < 0.5% (Regioisomers) | GC/HPLC |

| Melting Point | 138–142°C (Literature dependent) | Capillary Method |

¹H-NMR Expectations (DMSO-d₆):

-

Aromatic region will show two singlets (or doublets with small H-F coupling) representing the two para-protons on the benzene ring.

-

Absence of the methyl singlet (~2.4 ppm) confirms oxidation.

-

Broad singlet >13 ppm confirms carboxylic acid.

Safety & Handling (HSE)

-

Hydrofluoric Acid Risks: While free HF is not used, fluorinated intermediates can release fluoride ions under extreme conditions. Calcium gluconate gel should be available.

-

Nitration Hazards: The nitration step is exothermic. Runaway reactions can occur if temperature is not strictly controlled. Ensure adequate cooling capacity.

-

Bromine: Highly toxic and corrosive lachrymator. Handle in a fume hood with sodium thiosulfate scrubbers.

-

Oxidizers: KMnO₄ is a strong oxidizer; avoid contact with organic reducing agents outside the reaction vessel.

References

-

Preparation of 3-bromo-4-fluorobenzoic acid and derivatives. (Relevant regiochemistry for fluorinated benzoic acids). US Patent 4393232A. Link

-

Synthesis of 4-bromo-3-fluorobenzoic acid. (Precursor synthesis via oxidation). ChemicalBook Technical Data. Link

-

This compound Product Data. (CAS verification and physical properties). GuideChem. Link

-

Regioselectivity in Electrophilic Aromatic Substitution of Trisubstituted Benzenes. (Mechanistic grounding for nitration of toluene derivatives). Master Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid: Starting Materials and Strategic Routes

Introduction

4-Bromo-5-fluoro-2-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring electron-withdrawing nitro and carboxylic acid groups, alongside strategically placed halogen atoms, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic pathways to this valuable compound, with a focus on the selection of starting materials, the rationale behind the chosen synthetic strategies, and detailed experimental considerations.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of polysubstituted benzene derivatives requires careful planning to ensure the correct regiochemistry. The directing effects of the existing substituents on the aromatic ring play a pivotal role in determining the outcome of subsequent functionalization steps. For this compound, two primary retrosynthetic disconnections are considered the most logical and efficient:

-

Oxidation of a Toluene Precursor: This approach hinges on the synthesis of the corresponding toluene derivative, 4-bromo-5-fluoro-2-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. This strategy is often advantageous as the oxidation of an activated methyl group is typically a high-yielding and reliable transformation.

-

Electrophilic Aromatic Substitution on a Benzoic Acid Derivative: This strategy involves the sequential introduction of the bromo, fluoro, and nitro groups onto a benzoic acid core. The success of this approach is highly dependent on the directing effects of the substituents at each step to achieve the desired isomer.

This guide will primarily focus on the more robust and predictable toluene oxidation route, while also providing a critical analysis of the challenges associated with the benzoic acid functionalization pathways.

Primary Synthetic Route: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene

This synthetic pathway is arguably the most reliable for the preparation of this compound. It involves two key stages: the synthesis of the toluene intermediate and its subsequent oxidation.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-5-fluoro-2-nitrotoluene

A plausible and efficient synthesis of 4-bromo-5-fluoro-2-nitrotoluene can be achieved starting from the readily available 3-fluorotoluene. The synthetic sequence is designed to strategically install the bromo and nitro groups in the desired positions by leveraging their directing effects.

Workflow for the Synthesis of 4-Bromo-5-fluoro-2-nitrotoluene

Caption: Synthetic pathway for 4-Bromo-5-fluoro-2-nitrotoluene.

Step 1: Bromination of 3-Fluorotoluene to Yield 4-Bromo-3-fluorotoluene

The initial step involves the electrophilic bromination of 3-fluorotoluene. The fluorine atom is a weakly activating, ortho-, para- directing group, while the methyl group is also an activating, ortho-, para- director. The combined directing effects of these two groups will favor the introduction of the bromine atom at the position para to the methyl group and ortho to the fluorine atom, which is the C4 position.

-

Rationale: The steric hindrance at the positions ortho to the methyl group (C2 and C6) makes the para position (C4) the most favored site for substitution. The fluorine at C3 further reinforces this preference for the C4 position.

Experimental Protocol: Bromination of 3-Fluorotoluene

-

To a stirred solution of 3-fluorotoluene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to remove any excess bromine.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by distillation or chromatography to obtain 4-bromo-3-fluorotoluene.[1]

Step 2: Nitration of 4-Bromo-3-fluorotoluene to Yield 4-Bromo-5-fluoro-2-nitrotoluene

The subsequent nitration of 4-bromo-3-fluorotoluene is a critical step where the directing effects of the existing substituents determine the final substitution pattern.

-

Directing Effects Analysis:

-

Methyl group (-CH₃): Activating, ortho-, para- director.

-

Fluorine (-F): Deactivating (by induction) but ortho-, para- directing (by resonance).

-

Bromine (-Br): Deactivating (by induction) but ortho-, para- directing (by resonance).

-

The incoming nitro group will be directed to the positions activated by the methyl, fluoro, and bromo groups. The most activated position that is sterically accessible is the C2 position, which is ortho to the methyl group and meta to both the fluorine and bromine atoms. The strong activation by the methyl group is the dominant factor in directing the nitration to this position.[2]

Experimental Protocol: Nitration of 4-Bromo-3-fluorotoluene

-

To a cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (nitrating mixture), slowly add 4-bromo-3-fluorotoluene with vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring at 0-5 °C for a specified period (monitoring by TLC or GC is recommended).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-bromo-5-fluoro-2-nitrotoluene.

Part 2: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene to this compound

The final step in this route is the oxidation of the methyl group of the toluene intermediate to a carboxylic acid. This is a standard transformation in organic synthesis, and several reliable methods are available.

Workflow for the Oxidation Step

Caption: Oxidation of the toluene intermediate.

Choice of Oxidizing Agent

Several oxidizing agents can effectively convert a methyl group to a carboxylic acid in the presence of other functional groups like nitro and halogens.[3]

| Oxidizing Agent/System | Key Reaction Conditions | Typical Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Aqueous, basic or neutral, elevated temperature | 50-90 | [4] |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, acidic, elevated temperature | 80-90 | [5] |

| Nitric Acid (HNO₃) | Aqueous, high temperature and pressure | ~88 | [3] |

| Catalytic Air Oxidation | Co/Mn catalysts, elevated temperature and pressure | 80-95 | [6] |

For laboratory-scale synthesis, potassium permanganate or sodium dichromate are often the reagents of choice due to their reliability and relatively straightforward work-up procedures.

Experimental Protocol: Oxidation using Potassium Permanganate

-

To a stirred suspension of 4-bromo-5-fluoro-2-nitrotoluene in water, add a solution of potassium permanganate portion-wise.

-

Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the this compound.

-

Filter the solid product, wash with cold water, and dry.

-

Recrystallize from a suitable solvent if further purification is required.[7]

Alternative Synthetic Routes: A Critical Assessment

While the toluene oxidation route is preferred, it is instructive to consider alternative pathways starting from benzoic acid derivatives and to understand their potential limitations.

Route A: Nitration of 4-Bromo-3-fluorobenzoic Acid

This route would involve the synthesis of 4-bromo-3-fluorobenzoic acid followed by nitration.

Workflow for Route A

Caption: A potential route via nitration of a benzoic acid.

Challenges and Plausibility

The key challenge in this route is the regioselectivity of the nitration step. The directing effects of the substituents on 4-bromo-3-fluorobenzoic acid are as follows:

-

Carboxylic acid (-COOH): Deactivating, meta- director.

-

Fluorine (-F): Deactivating, ortho-, para- director.

-

Bromine (-Br): Deactivating, ortho-, para- director.

The carboxylic acid group strongly directs the incoming nitro group to the C5 position (meta to -COOH). While the fluorine and bromine atoms direct to other positions, the deactivating and meta-directing nature of the carboxylic acid is likely to be the dominant influence. This would lead to the formation of 4-bromo-3-fluoro-5-nitrobenzoic acid as the major product, not the desired 2-nitro isomer. Therefore, this route is considered less viable.[8][9]

Route B: Bromination of 5-Fluoro-2-nitrobenzoic Acid

This approach would begin with the synthesis of 5-fluoro-2-nitrobenzoic acid, followed by bromination.

Workflow for Route B

Caption: A potential route via bromination of a nitrobenzoic acid.

Challenges and Plausibility

The synthesis of 5-fluoro-2-nitrobenzoic acid from 3-fluorobenzoic acid is a known process.[10] However, the subsequent bromination step presents a significant regiochemical challenge. The directing effects on 5-fluoro-2-nitrobenzoic acid are:

-

Nitro group (-NO₂): Strongly deactivating, meta- director.

-

Carboxylic acid (-COOH): Deactivating, meta- director.

-

Fluorine (-F): Deactivating, ortho-, para- director.

The powerful deactivating nature of both the nitro and carboxylic acid groups would make the aromatic ring highly unreactive towards further electrophilic substitution. Furthermore, the directing effects of these groups would not selectively favor bromination at the C4 position. The nitro group would direct to the C4 position (meta to -NO₂), but the carboxylic acid would direct to the C3 and C5 positions (meta to -COOH), and the fluorine would direct to the C4 and C6 positions (ortho and para to -F). This would likely result in a mixture of products with low overall yield, making this route inefficient.[11][12]

Conclusion

Based on a thorough analysis of synthetic strategies and the principles of electrophilic aromatic substitution, the most reliable and efficient route for the synthesis of this compound is through the oxidation of the 4-bromo-5-fluoro-2-nitrotoluene intermediate. This pathway offers superior control over regiochemistry, leading to a higher yield of the desired product. The synthesis of the toluene intermediate itself can be achieved through a logical sequence of bromination and nitration of 3-fluorotoluene, guided by the established directing effects of the substituents. While alternative routes starting from benzoic acid derivatives are conceivable, they are fraught with challenges related to poor regioselectivity and ring deactivation, rendering them less practical for large-scale production.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. youtube.com [youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sciencemadness Discussion Board - Oxidation of 4-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Retrosynthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid

This guide provides an in-depth exploration of a strategic retrosynthetic analysis and subsequent forward synthesis of 4-Bromo-5-fluoro-2-nitrobenzoic acid, a valuable substituted aromatic compound with potential applications in pharmaceutical and agrochemical research. The proposed synthetic route is designed for efficiency and regiochemical control, leveraging fundamental principles of organic chemistry.

Introduction: The Significance of Polysubstituted Aromatic Scaffolds

Highly functionalized benzene rings, such as this compound, are pivotal building blocks in the synthesis of complex organic molecules. The specific arrangement of bromo, fluoro, nitro, and carboxylic acid functionalities offers multiple reaction sites for further chemical transformations, making it a versatile intermediate for the development of novel therapeutic agents and functional materials. The strategic placement of these substituents can significantly influence the physicochemical and biological properties of the final products.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic analysis of this compound reveals a practical pathway starting from a commercially available precursor. The primary disconnection involves the carboxylic acid group, which can be logically traced back to the oxidation of a methyl group. This simplifies the target to a substituted toluene derivative.

Caption: Retrosynthetic analysis of this compound.

The key disconnections are:

-

C-C Bond Formation (Carboxylic Acid): The carboxylic acid can be installed via the oxidation of a methyl group. This is a robust and well-documented transformation. This leads to the key intermediate, 4-Bromo-5-fluoro-2-nitrotoluene .

-

C-Br Bond Formation (Bromination): The bromine atom can be introduced via electrophilic aromatic substitution. The directing effects of the existing fluoro and nitro groups on the toluene ring must be carefully considered to ensure the desired regioselectivity.

-

C-N Bond Formation (Nitration): The nitro group is also installed via electrophilic aromatic substitution on a fluorotoluene precursor.

This analysis points towards 4-Fluoro-toluene as a viable and commercially available starting material.

Forward Synthesis: From Starting Material to Final Product

The forward synthesis is designed as a three-step sequence, prioritizing regiochemical control and practical execution.

Caption: Proposed three-step forward synthesis workflow.

Step 1: Nitration of 4-Fluoro-toluene to 5-Fluoro-2-nitrotoluene

Expertise & Experience: The initial step involves the nitration of 4-fluoro-toluene. The fluorine atom is an ortho, para-director, while the methyl group is also an ortho, para-director. The incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to these activating groups. The position ortho to the fluorine and meta to the methyl group is sterically hindered. Therefore, the major product will be the one where the nitro group is introduced at the position ortho to the methyl group and meta to the fluorine, which is 5-Fluoro-2-nitrotoluene .

Trustworthiness: The reaction is performed under standard nitrating conditions using a mixture of nitric acid and sulfuric acid.[1][2] The reaction temperature is carefully controlled to minimize the formation of dinitrated byproducts.

Experimental Protocol:

| Reagent/Parameter | Quantity | Moles |

| 4-Fluoro-toluene | 11.0 g | 0.1 |

| Sulfuric acid (98%) | 30 mL | - |

| Nitric acid (70%) | 8.0 mL | ~0.12 |

| Temperature | 0-10 °C | - |

Methodology:

-

To a stirred solution of 4-fluoro-toluene in concentrated sulfuric acid, cooled to 0 °C in an ice-salt bath, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

The reaction is quenched by pouring it onto crushed ice.

-

The precipitated product is filtered, washed with cold water until neutral, and dried.

-

Recrystallization from ethanol affords pure 5-fluoro-2-nitrotoluene.

Step 2: Bromination of 5-Fluoro-2-nitrotoluene to 4-Bromo-5-fluoro-2-nitrotoluene

Expertise & Experience: The regioselective bromination of 5-fluoro-2-nitrotoluene is a critical step. The nitro group is a strong deactivating group and a meta-director. The fluorine atom is a deactivating ortho, para-director, and the methyl group is an activating ortho, para-director. The position between the fluorine and methyl groups is activated by both and is the most likely site for electrophilic substitution. The use of a catalyst like silver nitrate can enhance the electrophilicity of bromine.[3]

Trustworthiness: The protocol is adapted from a known procedure for the bromination of a similar substrate.[3] The reaction conditions are chosen to favor the desired isomer.

Experimental Protocol:

| Reagent/Parameter | Quantity | Moles |

| 5-Fluoro-2-nitrotoluene | 15.5 g | 0.1 |

| Bromine | 17.6 g (5.6 mL) | 0.11 |

| Sulfuric acid (98%) | 60 mL | - |

| Silver nitrate | 2.2 g | 0.013 |

| Temperature | 0-5 °C | - |

Methodology:

-

A mixture of 5-fluoro-2-nitrotoluene and silver nitrate in concentrated sulfuric acid is cooled to 0 °C.

-

Bromine is added dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for 1 hour at 0-5 °C and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by pouring it onto ice water.

-

The solid precipitate is collected by filtration, washed with a sodium bisulfite solution to remove excess bromine, and then with water.

-

The crude product is purified by column chromatography or recrystallization to yield 4-Bromo-5-fluoro-2-nitrotoluene.[3]

Step 3: Oxidation of 4-Bromo-5-fluoro-2-nitrotoluene to this compound

Expertise & Experience: The final step is the oxidation of the methyl group to a carboxylic acid. This is a standard transformation that can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or sodium dichromate in an acidic or basic medium.[1][4] Oxidation under basic conditions with KMnO₄ is often preferred for its efficiency and cleaner reaction profile.

Trustworthiness: This oxidation method is a well-established and reliable procedure for converting alkylbenzenes to benzoic acids.[4][5]

Experimental Protocol:

| Reagent/Parameter | Quantity | Moles |

| 4-Bromo-5-fluoro-2-nitrotoluene | 23.4 g | 0.1 |

| Potassium permanganate | 47.4 g | 0.3 |

| Sodium hydroxide | 8.0 g | 0.2 |

| Water | 500 mL | - |

| Temperature | 95-100 °C | - |

Methodology:

-

A mixture of 4-Bromo-5-fluoro-2-nitrotoluene, sodium hydroxide, and water is heated to reflux.

-

Potassium permanganate is added portion-wise over a period of 2-3 hours to the refluxing mixture.

-

After the addition is complete, the mixture is refluxed until the purple color of the permanganate disappears.

-

The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.

-

The combined filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Conclusion

This guide outlines a robust and logical synthetic strategy for the preparation of this compound. By carefully considering the principles of retrosynthetic analysis and the directing effects of substituents in electrophilic aromatic substitution, a high-yielding and regioselective synthesis can be achieved. The provided protocols are based on established chemical literature and offer a reliable foundation for researchers in the fields of drug discovery and materials science.

References

-

Liskon Biological. Synthesis method of p-Nitrobenzoic acid. (2024-08-21). Available at: [Link]

-

YouTube. Retrosynthesis and synthesis of 3-Nitrobenzaldehyde. (2024-12-28). Available at: [Link]

-

YouTube. Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. (2020-03-29). Available at: [Link]

- Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

-

YouTube. synthesis of 4-bromo-2-nitrotoluene- Dr. Tania CS. (2024-02-28). Available at: [Link]

-

Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?. (2025-07-31). Available at: [Link]

-

Quora. What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. (2018-04-18). Available at: [Link]

-

Sourcing 4-Bromo-5-fluoro-2-nitrotoluene: Your Guide to Chinese Manufacturers. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). Available at: [Link]

- Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.

-

Organic Syntheses Procedure. p-NITROBENZOIC ACID. Available at: [Link]

-

Chemistry LibreTexts. Nitration and Sulfonation of Benzene. Available at: [Link]

- Google Patents. US4007223A - Method of preparing p-nitrobenzoic acid.

-

Organic Syntheses Procedure. m-NITROBENZOIC ACID. Available at: [Link]

-

YouTube. How to convert toluene into p-nitrobenzoic acid | Organic Chemistry Conversions. (2020-05-14). Available at: [Link]

-

csbsju.edu. Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]

-

Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

-

Wikipedia. Sandmeyer reaction. Available at: [Link]

-

Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). Available at: [Link]

-

YouTube. Sandmeyer Reaction - experimental procedure and set up. (2025-01-02). Available at: [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

Sources

The 4-Bromo-5-fluoro-2-nitrobenzoic Acid Scaffold: A Technical Guide to Regioselective Functionalization

Executive Summary: The "Tri-Vector" Advantage

In the landscape of medicinal chemistry intermediates, 4-Bromo-5-fluoro-2-nitrobenzoic acid (CAS 1020717-99-0) represents a high-value "tri-vector" scaffold. Unlike simple benzoic acid derivatives, this molecule offers three distinct, orthogonal handles for chemical modification:

-

C1-Carboxyl: The anchor for heterocycle formation (Quinazolines, Quinolones, Benzimidazoles).

-

C5-Fluoro (Activated): A highly labile site for SNAr displacement due to the para-nitro activation.

-

C4-Bromo (Latent): A robust handle for Palladium-catalyzed cross-coupling, orthogonal to the fluorine reactivity.

This guide details the strategic manipulation of these handles to access two critical drug classes: 7-substituted-6-fluoroquinolones (next-gen antibiotics) and 6,7-disubstituted quinazolinones (kinase inhibitors).

Reactivity Architecture & Regiocontrol Logic

The core challenge—and opportunity—with this scaffold is the differential reactivity of the halogen substituents.[1] Understanding the electronic influence of the nitro group is the key to regiocontrol.

The Electronic Map

-

Nitro Group (C2): Strongly electron-withdrawing (EWG). It activates positions ortho and para to it for Nucleophilic Aromatic Substitution (SNAr).

-

Fluorine (C5): Located para to the Nitro group. This alignment creates a "super-electrophilic" site. Nucleophiles (amines, alkoxides) will displace this Fluorine rapidly under mild conditions.

-

Bromine (C4): Located meta to the Nitro group. It lacks resonance activation for SNAr. Consequently, it remains intact during C5-displacement, preserving it for later Transition Metal Catalysis (Suzuki, Buchwald-Hartwig).

The Strategic Switch

The chemist must make a binary choice at step one:

-

Strategy A (Preserve Fluorine): If the target is a Fluoroquinolone (where C6-F is essential for bioactivity), do NOT perform SNAr at this stage. Proceed immediately to Nitro reduction or core construction.

-

Strategy B (Displace Fluorine): If the target is an EGFR inhibitor (requiring alkoxy/amino tails at C6), perform SNAr first . The Nitro group must be present to activate this displacement.

Workflow A: Synthesis of the 7-Bromo-6-Fluoroquinolone Core

Target Application: Next-Generation Fluoroquinolone Antibiotics

This workflow preserves the C5-Fluorine (becoming C6 in the quinolone) and prepares the C4-Bromine (becoming C7) for late-stage amination (e.g., piperazine attachment).

Protocol 1: The Modified Gould-Jacobs Cyclization

Prerequisite: Convert the acid to the methyl ester (Standard Fischer Esterification).

Step 1: Nitro Reduction

-

Reagents: Iron powder (5 eq), NH4Cl (saturated aq), Ethanol/Water (4:1).

-

Conditions: Reflux, 2 hours.

-

Mechanism: Chemoselective reduction of NO2 to NH2 without dehalogenation. (Avoid H2/Pd as it may debrominate).

-

Checkpoint: Product should show disappearance of NO2 peaks in IR and shift in NMR.

Step 2: Enamine Formation

-

Reagents: 1 eq. Methyl 2-amino-4-bromo-5-fluorobenzoate + 1.1 eq. Diethyl ethoxymethylenemalonate (EMME).

-

Conditions: 110°C, neat or in Toluene, 3 hours.

-

Observation: Evolution of ethanol indicates reaction progress.

Step 3: Thermal Cyclization

-

Reagents: Diphenyl ether (solvent).

-

Conditions: 250°C (flash heating).

-

Product: Ethyl 7-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate .

-

Why this works: The high temperature drives the intramolecular SNAr-like attack of the aromatic carbon on the ester, closing the ring.

Step 4: Late-Stage Diversification (C7)

-

The resulting quinolone has a Bromine at C7.[2] This is now activated by the 4-keto/3-carboxy system.

-

Reaction: SNAr with Piperazine (neat, 120°C) or Buchwald-Hartwig coupling.

-

Result: A Ciprofloxacin analog with unique substitution potential.

Workflow B: Synthesis of 6-Alkoxy-Quinazolinones

Target Application: EGFR/Kinase Inhibitors

This workflow exploits the para-nitro activation to install solubilizing groups (ethers, amines) at C5 before building the heterocycle.

Protocol 2: The "Nitro-First" SNAr Sequence

Step 1: Regioselective C5-Displacement

-

Reagents: 1.1 eq. Sodium Methoxide (or complex alcohol alkoxide) in THF/DMF.

-

Conditions: 0°C to RT, 1 hour.

-

Mechanism: The methoxide attacks C5. The Meisenheimer complex is stabilized by the para-nitro group. The Bromine at C4 (meta) is untouched.

-

Outcome: 4-Bromo-5-methoxy-2-nitrobenzoic acid.

Step 2: Reductive Cyclization to Quinazolinone

-

Reagents: Formamide (excess), Sodium Dithionite (Na2S2O4) or Fe/HCl.

-

Conditions: Reflux.[6]

-

Transformation: The Nitro is reduced to Amine, which condenses with Formamide to close the pyrimidine ring.

-

Product: 7-Bromo-6-methoxyquinazolin-4(3H)-one .

Step 3: C7-Carbon Coupling

-

Reagents: Aryl Boronic Acid, Pd(dppf)Cl2, K2CO3.

-

Conditions: Suzuki-Miyaura Coupling.[7]

-

Result: A bi-aryl quinazolinone core common in kinase inhibitors.

Decision Matrix & Data Summary

Table 1: Comparative Reactivity of Halogen Substituents

| Feature | C5-Fluorine | C4-Bromine |

| Position vs. NO₂ | Para (Activated) | Meta (Deactivated) |

| SɴAr Reactivity | High (Displaced by amines/alkoxides) | Low (Stable under mild SɴAr) |

| Pd-Coupling | Poor (C-F bond too strong) | Excellent (Oxidative addition facile) |

| Fate in Quinolone | Becomes C6 (Bioactive F-site) | Becomes C7 (Leaving group) |

| Fate in Quinazolinone | Becomes C6 (Solubilizing tail site) | Becomes C7 (Core extension site) |

Visualizing the Divergent Pathways

The following diagram illustrates the critical branching point based on the desired final scaffold.

Figure 1: Divergent synthesis pathways. Route A preserves the fluorine for bioactivity; Route B utilizes the fluorine's reactivity for structural modification.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 29919248, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (2016). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1020717-99-0 | this compound - AiFChem [aifchem.com]

- 4. 1020717-99-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | C7H3BrFNO4 | CID 29919248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

4-Bromo-5-fluoro-2-nitrobenzoic acid as a building block in medicinal chemistry

As a cornerstone for innovation in drug discovery, the selection of appropriate building blocks is paramount. 4-Bromo-5-fluoro-2-nitrobenzoic acid is a trifunctionalized scaffold that offers a strategic entry point into a diverse range of complex molecular architectures. Its unique arrangement of a carboxylic acid, a nitro group, and two distinct halogen atoms (bromine and fluorine) provides medicinal chemists with orthogonal chemical handles for sequential and site-selective modifications. This guide delves into the strategic applications of this versatile reagent, providing detailed protocols and mechanistic insights for its use in the synthesis of high-value pharmaceutical intermediates, with a particular focus on the development of targeted therapies like PARP and kinase inhibitors.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1020717-99-0 | [1] |

| Molecular Formula | C₇H₃BrFNO₄ | [2] |

| Molecular Weight | 264.00 g/mol | [2] |

| Appearance | White to off-white powder | Generic supplier data |

| Melting Point | Not widely reported; requires experimental determination | |

| Polar Surface Area | 83.1 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

Core Application I: Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors represent a significant breakthrough in oncology, particularly for treating cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations.[3] The mechanism, known as synthetic lethality, has established PARP as a critical therapeutic target.[3] A common structural feature of many PARP inhibitors is a carboxamide moiety, which mimics the nicotinamide portion of the natural NAD+ substrate, forming key hydrogen bonds in the enzyme's active site.[4] this compound is an ideal starting material for constructing this pharmacophore.

Strategic Rationale

The carboxylic acid group of the building block serves as the direct precursor to the essential carboxamide group. The nitro group, after reduction to an amine, can be used to construct fused heterocyclic systems common in advanced PARP inhibitors like Talazoparib.[5] The bromine and fluorine atoms provide sites for further diversification and tuning of pharmacokinetic properties through reactions like palladium-catalyzed cross-couplings.

Synthetic Workflow: From Building Block to Core Intermediate

The general pathway involves an initial amidation of the carboxylic acid, followed by strategic modifications at the halogen positions and transformation of the nitro group.

Caption: General workflow for PARP inhibitor synthesis.

Application Protocol 1: Amide Bond Formation

This protocol details the conversion of the carboxylic acid to a carboxamide, a crucial first step in synthesizing many PARP inhibitors. The method proceeds through an acyl chloride intermediate for high reactivity.

Objective: To synthesize N-Aryl-4-bromo-5-fluoro-2-nitrobenzamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Aniline (or other desired amine)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[3]

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

-

Acyl Chloride Formation:

-

In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM (5 mL per mmol of acid).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature. Add one drop of DMF as a catalyst.

-

Fit the flask with a condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Causality Insight: Using SOCl₂ to form the acyl chloride is highly efficient. The byproducts are gaseous, which drives the reaction to completion and simplifies purification.

-

Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step.

-

-

Amidation Reaction:

-

Dissolve the crude acyl chloride in fresh anhydrous DCM (5 mL per mmol).

-

In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (2.0 eq) in anhydrous DCM.[3]

-

Cool the amine solution to 0°C in an ice bath.

-

Add the acyl chloride solution dropwise to the cooled amine solution over 15 minutes with vigorous stirring.

-

Causality Insight: The reaction is performed at 0°C to control its exothermicity. The excess base is crucial to neutralize the HCl generated, preventing the protonation of the reacting amine.[3]

-

Allow the reaction to warm to room temperature and stir for 18 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.[3]

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure amide.

-

Core Application II: Synthesis of Fused Heterocyclic Kinase Inhibitors

The unique substitution pattern of this compound makes it an excellent precursor for constructing fused heterocyclic systems, which are privileged scaffolds in many kinase inhibitors.[6] The synthesis of compounds like AZD9291 (Osimertinib) involves the creation of complex heterocyclic cores where precise substituent placement is key.[7]

Strategic Rationale

The synthetic strategy leverages the different reactivities of the functional groups:

-

Bromine: Serves as a handle for C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl or heteroaryl moieties.

-

Nitro Group: Acts as a precursor to an amino group via reduction. This newly formed amine is positioned ortho to the newly introduced substituent.

-

Intramolecular Cyclization: The amine can then react with a suitable functional group on the adjacent substituent to form a fused heterocyclic ring (e.g., quinazolinone, benzimidazole).

Synthetic Workflow: Building a Fused Ring System

This workflow illustrates the power of sequential, site-selective reactions starting from the building block.